Momordicoside I aglycone is a cucurbitane triterpenoid aglycone, meaning it is the non-sugar portion of a larger molecule called Momordicoside I, a saponin found in Momordica charantia. It is classified as a triterpenoid due to its structure, which is composed of six isoprene units, totaling 30 carbon atoms. [, , , , ]
Momordicoside I aglycone has been identified as one of the bioactive components of Momordica charantia, a plant widely utilized in traditional medicine for various purposes, including the management of diabetes. [, ] While research on Momordicoside I aglycone itself is still in its early stages, its parent compound, Momordicoside I, and other cucurbitane triterpenoids have demonstrated a variety of pharmacological activities, including anti-diabetic, anti-inflammatory, and antiviral effects. [, , ]
Momordicoside I aglycone is a bioactive compound derived from the bitter melon plant, Momordica charantia. This compound is classified as a cucurbitane-type triterpene glycoside, which plays a significant role in various biological activities, including antidiabetic, anti-inflammatory, and anticancer effects. The aglycone form of Momordicoside I is particularly noted for its potential therapeutic applications in medicine and nutrition.
Momordicoside I aglycone is primarily extracted from the fruits and leaves of Momordica charantia, commonly known as bitter melon. This plant is widely used in traditional medicine across various cultures, particularly in Asia and Africa, for its health benefits. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the compound from the plant material.
Momordicoside I aglycone belongs to the class of cucurbitane triterpenoids, which are characterized by their unique molecular structure and diverse biological activities. This compound is often studied within the context of phytochemistry and pharmacognosy due to its significant health-promoting properties.
The synthesis of Momordicoside I aglycone can be achieved through both natural extraction and synthetic routes. The natural extraction involves the following steps:
In industrial settings, large-scale extraction employs advanced chromatographic techniques to enhance yield and purity. High-performance liquid chromatography is frequently utilized for precise separation and quantification of Momordicoside I aglycone from complex mixtures.
The molecular formula of Momordicoside I aglycone is . Its structure features a triterpene backbone with multiple hydroxyl groups contributing to its bioactivity. The key structural characteristics include:
Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to elucidate the molecular structure of Momordicoside I aglycone. For instance, -NMR data reveal distinct carbon signals that help confirm its structural identity.
Momordicoside I aglycone participates in various chemical reactions, including:
The specific conditions under which these reactions occur can significantly influence the yield and type of products formed. For example, varying temperature and solvent polarity can alter reaction pathways.
The mechanism of action for Momordicoside I aglycone involves several biological pathways:
In silico studies have demonstrated that Momordicoside I aglycone interacts with key molecular targets involved in metabolic pathways, further supporting its role as a bioactive compound.
Relevant analyses such as differential scanning calorimetry can provide insights into thermal stability and phase transitions of Momordicoside I aglycone.
Momordicoside I aglycone has numerous scientific applications:
Research continues to explore its potential in treating various diseases, including metabolic disorders and cancer, highlighting its significance in modern medicine.
Momordicoside I aglycone is a cucurbitane-type triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol [2] [6]. Its core structure features a pentacyclic cucurbitane skeleton with characteristic functional groups: an epoxide bridge between C-5 and C-19, a conjugated diene system (Δ⁶,²³), and hydroxyl groups at C-3β and C-25 [2] [7]. The stereochemistry is defined by eight chiral centers, with the absolute configuration established as 1R,4S,5S,8R,9R,12S,13S,16S through X-ray crystallography and NMR analysis [3] [6]. The C-25 hydroxyl group and the C-23/C-24 double bond adopt an E-configuration, as confirmed by the coupling constants in ¹H-NMR (δ 5.35–5.55 ppm) and NOESY correlations [2] [6].
Table 1: Atomic Coordinates of Key Stereocenters
Chiral Center | Configuration | Stereochemical Role |
---|---|---|
C-1 | R | Ring A/B junction |
C-5 | S | Epoxide position |
C-9 | R | Ring C/D fusion |
C-16 | S | Hydroxyl orientation |
This compound exists as a white crystalline powder with moderate solubility in organic solvents: highly soluble in chloroform, dichloromethane, and DMSO (>10 mg/mL), sparingly soluble in methanol, and insoluble in water [2] [6]. Crystallographic studies reveal a monoclinic crystal system (space group P2₁) with unit cell dimensions a = 12.2 Å, b = 7.8 Å, c = 15.4 Å, and β = 92.5° [3]. The epoxide group contributes to molecular rigidity, while the hydroxyl groups facilitate hydrogen bonding, influencing crystal packing [3]. Stability tests indicate degradation under prolonged light exposure or high humidity. For long-term storage, desiccation at –20°C is recommended, with solutions stable for ≤2 weeks at –20°C in DMSO [2] [6].
Table 2: Physicochemical Profile
Property | Value/Characteristics |
---|---|
Melting Point | 218–220°C (decomp.) |
Solubility (DMSO) | 50 mM stock solution stable |
Hygroscopicity | High; requires desiccant |
Photostability | Light-sensitive; store in amber vials |
NMR Spectroscopy:
Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ at m/z 457.3652 (calc. 457.3678 for C₃₀H₄₉O₃), with fragments at m/z 439 (M⁺–H₂O), 421 (M⁺–2H₂O), and 109 (C₈H₁₃⁺) [2] [4].
X-ray Diffraction:Single-crystal X-ray analysis confirms the 5β,19-epoxy bridge and trans fusion of rings A/B/C. The dihedral angle between the epoxide ring and ring A is 88.5°, indicating near-perpendicular orientation [3].
Momordicoside I aglycone belongs to a structural subclass distinguished by its C-5/C-19 epoxide and Δ⁶,²³ diene system. Unlike momordicine I (which lacks the C-25 hydroxyl) or charantin (a steroidal glycoside), it exhibits greater polarity due to its free hydroxyl groups [3] [5]. The C-3β hydroxyl is a shared feature with cucurbitacin B, but the absence of a ketone at C-2 reduces electrophilicity [3]. Biogenetically, it derives from the loss of sugar moieties from momordicoside I, enhancing membrane permeability compared to glycosylated analogs like kuguaglycoside C [5] [6].
Table 3: Structural Comparison with Key Cucurbitanes
Compound | Molecular Formula | Unique Features | Bioactivity Context |
---|---|---|---|
Momordicoside I aglycone | C₃₀H₄₈O₃ | 5β,19-Epoxide; 3β,25-dihydroxy | Antidiabetic lead [3] |
Momordicine I | C₃₂H₅₀O₄ | C-19 aldehyde; Δ⁵,²³ diene | Antiglioma agent [5] |
Charantin | C₃₆H₅₈O₇ | Steroidal glycoside | Hypoglycemic (inactive alone) [3] |
Kuguacin J | C₃₀H₄₈O₂ | No epoxide; 3-ketone | Anticancer screening [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7